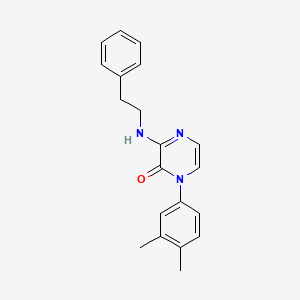
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been used in scientific research for its potential pharmacological effects. This compound is also known as Phenethylamino-pyrazinone or PEP. The chemical structure of PEP is shown below:
Mechanism Of Action
The exact mechanism of action of PEP is not fully understood. However, it is known that PEP acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and oxidative stress-related molecules. By inhibiting these enzymes, PEP may reduce inflammation and oxidative stress in the body.
Biochemical And Physiological Effects
PEP has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
1. Reduction of inflammation: PEP has been shown to reduce inflammation in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Reduction of oxidative stress: PEP has been shown to reduce oxidative stress in vitro and in animal models. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
Advantages And Limitations For Lab Experiments
PEP has several advantages and limitations for lab experiments. Some of the advantages include:
1. PEP is a synthetic compound that can be easily synthesized in the lab.
2. PEP has been extensively studied for its potential pharmacological effects.
3. PEP has been shown to have a variety of biochemical and physiological effects in animal models.
Some of the limitations of PEP include:
1. The exact mechanism of action of PEP is not fully understood.
2. The pharmacokinetics of PEP are not well characterized.
3. The safety of PEP has not been fully evaluated.
Future Directions
There are several future directions for research on PEP. Some of the directions include:
1. Further studies on the mechanism of action of PEP.
2. Evaluation of the pharmacokinetics and safety of PEP in animal models and humans.
3. Development of PEP derivatives with improved pharmacological properties.
4. Evaluation of the potential therapeutic effects of PEP in clinical trials.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been extensively studied for its potential pharmacological effects. PEP has been shown to have anti-inflammatory, antioxidant, and anticancer effects in vitro and in animal models. Further research is needed to fully understand the mechanism of action of PEP and to evaluate its potential therapeutic effects in humans.
Synthesis Methods
PEP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with phenethylamine to yield PEP.
Scientific Research Applications
PEP has been studied for its potential pharmacological effects in a variety of areas. Some of the areas of research include:
1. Anti-inflammatory effects: PEP has been shown to have anti-inflammatory effects in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Antioxidant effects: PEP has been shown to have antioxidant effects in vitro. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-18(14-16(15)2)23-13-12-22-19(20(23)24)21-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWOMWNAUXZASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

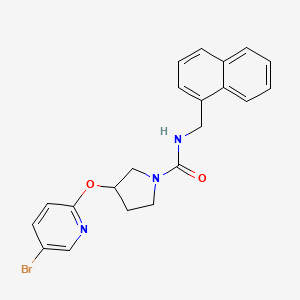
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
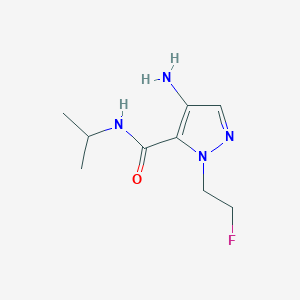
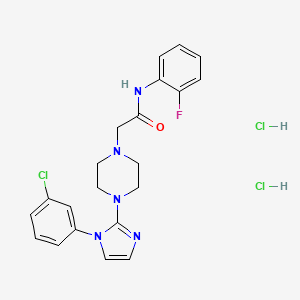
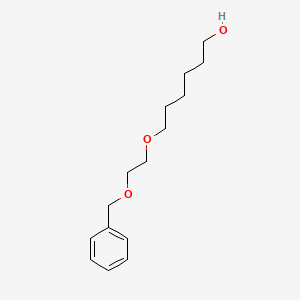
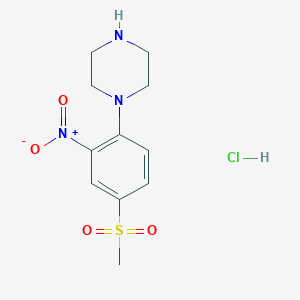
![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
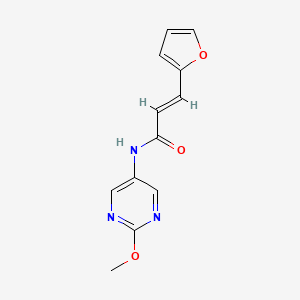
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
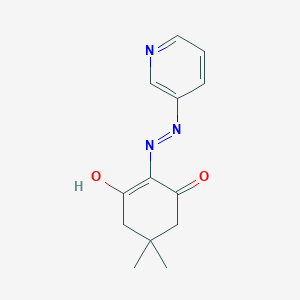
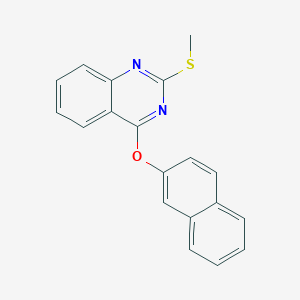
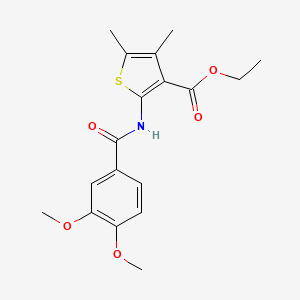
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)